molecular formula C9H14O7 B7820753 1-Isopropyl citrate CAS No. 101396-15-0

1-Isopropyl citrate

Cat. No. B7820753
M. Wt: 234.20 g/mol
InChI Key: SKHXHUZZFVMERR-UHFFFAOYSA-N
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Description

1-Isopropyl citrate is a carbonyl compound.

Scientific Research Applications

Identification and Safety Evaluation

1-Isopropyl citrate's identification in the context of food additives has been refined to avoid the use of toxic materials like mercury compounds and to simplify procedures. A novel identification test method using GC-FID was developed for detecting isopropyl alcohol and citrate, marking an advancement in the safety and efficiency of food additive testing (Furusho et al., 2014). Similarly, the safety assessment of citric acid, inorganic citrate salts, and alkyl citrate esters, including isopropyl citrate, in cosmetics has been thoroughly evaluated. The compounds were deemed safe under current use and concentration practices, highlighting their importance and safety in cosmetic applications (Fiume et al., 2014).

Synthesis and Materials Science

1-Isopropyl citrate plays a role in the synthesis of certain materials. For instance, in the synthesis of Nd:YAG powder, a critical material for various optical applications, the presence of isopropyl alcohol promotes the crystallization of the final phase. This discovery aids in the understanding of phase formation and enhances the production process of important ceramic materials (Zarzecka et al., 2007).

Chemical Process Optimization

The role of isopropyl citrate-related compounds in chemical processes, like the purification of isopropyl alcohol through extractive distillation using glycerol, showcases the relevance of isopropyl-related compounds in improving industrial processes. The study conducted on this topic provided insights into optimizing design and reducing energy requirements in the separation processes, which is crucial for industrial efficiency and sustainability (Hartanto et al., 2019).

Chemical Sensing and Detection

Isopropyl citrate derivatives have shown potential in chemical sensing and detection applications. For instance, a macrocycle-based dinuclear foldamer demonstrated strong binding properties and selectivity for citrate anions, which is important for biological functions and disease diagnosis. The biocompatibility and sensitivity of such systems highlight the potential of isopropyl citrate-related compounds in developing advanced sensors for medical and environmental monitoring (Rhaman et al., 2018).

properties

IUPAC Name

2-hydroxy-2-(2-oxo-2-propan-2-yloxyethyl)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O7/c1-5(2)16-7(12)4-9(15,8(13)14)3-6(10)11/h5,15H,3-4H2,1-2H3,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHXHUZZFVMERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862624
Record name 2-Hydroxy-2-{2-oxo-2-[(propan-2-yl)oxy]ethyl}butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl citrate

CAS RN

1321-57-9, 101396-15-0
Record name Monoisopropyl citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isopropyl citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101396150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-2-{2-oxo-2-[(propan-2-yl)oxy]ethyl}butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methylethyl) dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ISOPROPYL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GG8VH216P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Isopropyl citrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032438
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
S Tsuji, T Shibata, Y Ito, S Fujii… - … Section C: Crystal …, 1991 - scripts.iucr.org
… Each 1- isopropyl citrate chelates to a diaquazinc ion in a … However, the chelation of 1- isopropyl citrate, the stable component … structural chemistry of the chelated 1-isopropyl citrate ion. …
Number of citations: 9 scripts.iucr.org
S TSUJI, T SHIBATA, Y ITO, S FUJII… - Chemical and …, 1991 - jstage.jst.go.jp
The dissociation constants of (R § )—1—isopropyl dihydrogen citrate and the stability constants of its metal complexes with Cu (II), Ca (II) and Zn (II) have been determined in the …
Number of citations: 7 www.jstage.jst.go.jp
LM Hill, EG Hammond, RG Seals - Journal of Dairy Science, 1969 - Elsevier
Antioxidants markedly accelerate milk fat peroxide breakdown in vacuo at 40 C. Except for nordihydroguaiaretic acid the rate of breakdown of peroxides by the antioxidants increases …
Number of citations: 13 www.sciencedirect.com
JI Dawson - 1995 - search.proquest.com
The ions of zinc (II) and citrate are found in biological, biochemical and chemical environments, the aim of this investigation is to show whether their presence is coincidental or whether …
Number of citations: 0 search.proquest.com
PR Deacon, MF Mahon, KC Molloy… - Journal of the Chemical …, 1997 - pubs.rsc.org
… No structural data are available for Zn2(cit) (a component of many contemporary toothpastes) due to its insolubility, but the structure of Zn(H2O)3(Hicit) (Hicit = 1-isopropyl citrate) has …
Number of citations: 27 pubs.rsc.org
A Sekine, Y Ohashi, K Hori - Acta Crystallographica Section C …, 1991 - scripts.iucr.org
(I):[Co (C3H4N)(C4HTN202) 2 (C6H4N2)].-H20, Mr= 465.35, monoclinic, P21/n, a= 18.425 (4), b= 12.073 (3), c= 10.038 (2) A, fl= 101.95 (2), V= 2184.1 (4)/k3, Z= 4, Dx= 1-415 g cm-3, A …
Number of citations: 15 scripts.iucr.org
G Long, Z Pei, M Wu, K Wei, Y Du, Q Wang… - … et Biophysica Acta (BBA …, 2023 - Elsevier
… We also examined the intermediate metabolite levels in the Krebs cycle using non-target metabolomics and found that FG-4592 had no effect on citric acid, 1-isopropyl citrate, succinyl-…
Number of citations: 2 www.sciencedirect.com
M AOYAMA, T MARUYAMA… - Journal of Japan Oil …, 1986 - jstage.jst.go.jp
The efficiency of tocopherol (Toc) in bringing about the oxidative deterioration of emulsified fatty foods was compared with that of other antioxidants, and the synergistic effects of the …
Number of citations: 1 www.jstage.jst.go.jp
J Man, L Wu, P Han, Y Hao, J Li, Z Gao… - Biomedical …, 2022 - Wiley Online Library
Dandelion extract exhibits potential anticancer activity and is expected to be a new type of natural anticancer drug. However, the effect mechanism of dandelion extract to lung cancer …
GP Zandoná, L Bagatini, N Woloszyn… - Food Research …, 2020 - Elsevier
Underexplored species have phytochemical potential for pharmacological and nutraceutical applications. The fruits of such species, including aracá (Psidium cattleianum Sabine), are …
Number of citations: 27 www.sciencedirect.com

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